![molecular formula C17H20O2 B14675886 Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- CAS No. 33451-22-8](/img/structure/B14675886.png)
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- is an organic compound with a complex structure that includes a benzene ring substituted with methoxy and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde under catalytic hydrogenation conditions . This reaction is carried out in a suitable solvent with a hydrogenation catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and propyl groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . This compound can form intermediates that further react to yield various products.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-propyl-: Similar structure but with different substitution patterns.
Benzene, 1-methoxy-4-methyl-: Another related compound with a methyl group instead of a propyl group.
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Contains a phenylethenyl group, adding to its complexity.
Uniqueness
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
33451-22-8 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-methoxy-2-[1-(4-methoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-4-15(13-9-11-14(18-2)12-10-13)16-7-5-6-8-17(16)19-3/h5-12,15H,4H2,1-3H3 |
InChI Key |
VYBRBFSRCLWNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


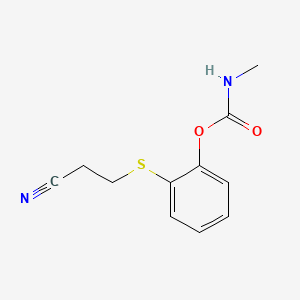
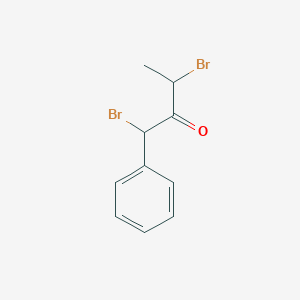

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
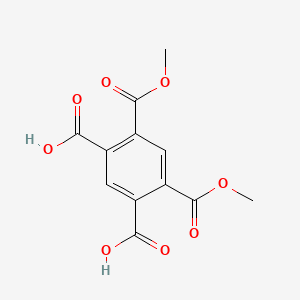

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
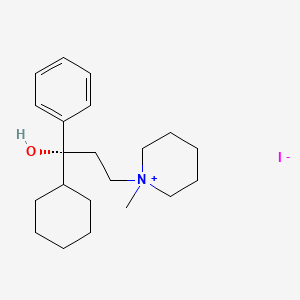
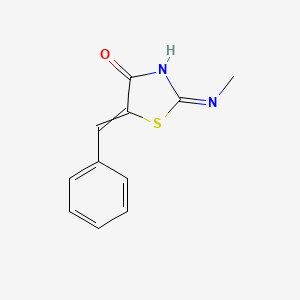
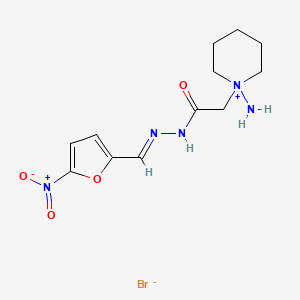
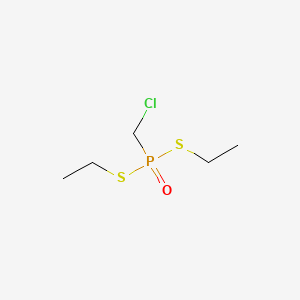
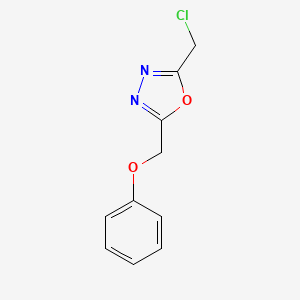
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
